molecular formula C12H14O2S B13332911 Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate

Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate

Cat. No.: B13332911
M. Wt: 222.31 g/mol
InChI Key: HZLSUPHUHDSBOS-UHFFFAOYSA-N
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Description

Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and a mercaptomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with phenyl and mercaptomethyl groups. One common method is the cyclopropanation of an aldehyde in the presence of a bromomethyl phenyl compound and a mercaptomethyl group . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the phenyl ring.

Scientific Research Applications

Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, affecting their function. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-(mercaptomethyl)phenyl)cyclopropane-1-carboxylate is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where thiol reactivity is desired.

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

methyl 1-[4-(sulfanylmethyl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O2S/c1-14-11(13)12(6-7-12)10-4-2-9(8-15)3-5-10/h2-5,15H,6-8H2,1H3

InChI Key

HZLSUPHUHDSBOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)CS

Origin of Product

United States

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